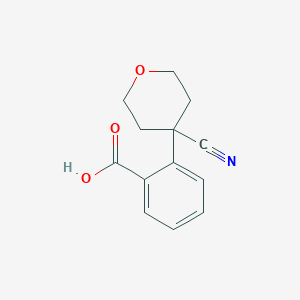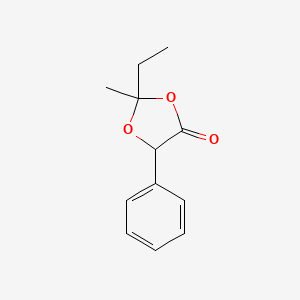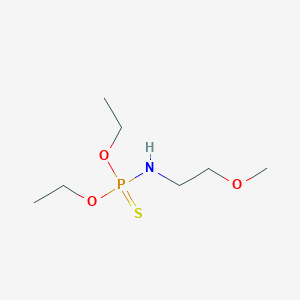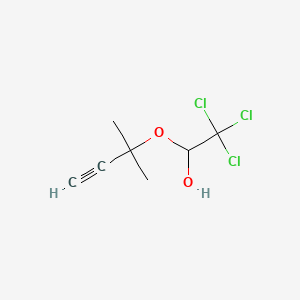
S,S'-Dimethyl (4-methyl-1,3-phenylene)bis(hydrogen carbonimidothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is an organic compound characterized by its unique structure, which includes a formamide group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-nitroaniline and methylsulfanylformamide.
Reduction: The nitro group of 2-methyl-5-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 2-methyl-5-aminophenylamine is then acylated with methylsulfanylformamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the methylsulfanyl groups can undergo redox reactions, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-thioformamide: Similar structure but with a thioformamide group instead of a formamide group.
Uniqueness
N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]-1-methylsulfanyl-formamide is unique due to its combination of a formamide group and two methylsulfanyl groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61578-90-3 |
|---|---|
Molecular Formula |
C11H14N2O2S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
S-methyl N-[2-methyl-5-(methylsulfanylcarbonylamino)phenyl]carbamothioate |
InChI |
InChI=1S/C11H14N2O2S2/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
APSKCRCSBHQDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)SC)NC(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


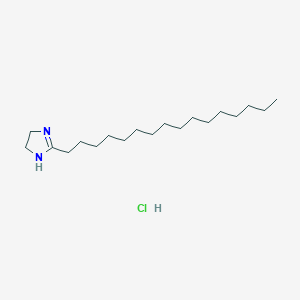



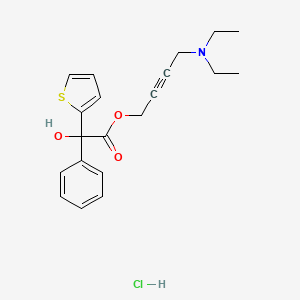
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
